molecular formula C10H14N2O3 B12490794 N-(2,4-dimethoxyphenyl)glycinamide

N-(2,4-dimethoxyphenyl)glycinamide

Cat. No.: B12490794
M. Wt: 210.23 g/mol
InChI Key: BXOUIJNSPTZBOI-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)glycinamide is a glycinamide derivative characterized by a glycine backbone substituted with a 2,4-dimethoxyphenyl group on the amino nitrogen.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)

InChI Key

BXOUIJNSPTZBOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)glycinamide typically involves the reaction of 2,4-dimethoxyaniline with glycine derivatives under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at the desired sites. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)glycinamide involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the enzyme’s active site, preventing the synthesis of RNA and thereby inhibiting bacterial growth . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Aryl Substituents

N-(2,4-Dimethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • Structure : This compound (C₂₅H₂₈N₂O₅S) features a 2-ethylphenyl and a 4-methylphenylsulfonyl group on the glycinamide nitrogen, in addition to the 2,4-dimethoxyphenyl group.
  • The ethylphenyl group adds steric bulk, which may reduce solubility compared to the parent compound .
N~2~-(2-Fluorophenyl)-N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinamide
  • Structure : Substituted with a fluorophenyl and methylsulfonyl group (C₂₀H₁₈FN₂O₄S).
  • The phenoxyphenyl group enhances lipophilicity, favoring blood-brain barrier penetration .
N-(4-Methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • Structure : Features a nitro group (strong electron-withdrawing) and a phenylsulfonyl group (C₂₁H₁₉N₃O₆S).
  • Key Differences :
    • The nitro group may confer redox activity, useful in prodrug design.
    • Reduced methoxy substitution (4-methoxy vs. 2,4-dimethoxy) simplifies the phenyl ring’s spatial arrangement .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted Solubility
N-(2,4-Dimethoxyphenyl)glycinamide ~210 (estimated) 2,4-Dimethoxyphenyl Moderate (polar)
N-(2,4-Dimethoxyphenyl)-...glycinamide 468.568 2-Ethylphenyl, 4-methylsulfonyl Low (hydrophobic)
N~2~-(2-Fluorophenyl)-...glycinamide 401.43 Fluorophenyl, methylsulfonyl Moderate
N-(4-Methoxyphenyl)-...glycinamide 465.46 3-Nitrophenyl, phenylsulfonyl Low (nitro group)

Notes:

  • Sulfonyl and nitro groups reduce solubility due to increased hydrophobicity or crystal lattice energy.
  • Methoxy and hydroxyethyl groups (e.g., in ’s compound) improve aqueous solubility .

Computational and Experimental Studies

  • Docking Studies : Tools like AutoDock Vina () predict that the 2,4-dimethoxyphenyl group may engage in π-π stacking with aromatic residues in target proteins, while sulfonyl groups anchor the molecule via polar interactions .
  • Spectroscopic Characterization : NMR and IR data (as in ) are critical for confirming the structure of synthesized analogs, particularly distinguishing between regioisomers (e.g., 2,4- vs. 3,4-dimethoxy) .

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